1,2-Propanedione, 1-phenyl-, 2-hydrazone
CAS No.: 811860-99-8
Cat. No.: VC19030966
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 811860-99-8 |
|---|---|
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 2-hydrazinylidene-1-phenylpropan-1-one |
| Standard InChI | InChI=1S/C9H10N2O/c1-7(11-10)9(12)8-5-3-2-4-6-8/h2-6H,10H2,1H3 |
| Standard InChI Key | PFRFFNVMYANEHV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NN)C(=O)C1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a propanedione backbone (two adjacent ketone groups) substituted with a phenyl ring at the first carbon and a hydrazone moiety at the second carbon. This arrangement confers distinct electronic properties, with the hydrazone group enabling tautomerism between keto and enol forms. The phenyl ring contributes steric bulk and aromatic stabilization, influencing reaction pathways and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 811860-99-8 |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 2-hydrazinylidene-1-phenylpropan-1-one |
| SMILES | CC(=NN)C(=O)C₁=CC=CC=C₁ |
| InChI Key | PFRFFNVMYANEHV-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Routes
The synthesis of 1,2-propanedione, 1-phenyl-, 2-hydrazone typically involves a two-step process derived from modifications of established protocols for α-diketone derivatives :
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Formation of 1-Phenyl-1,2-Propanedione:
Propiophenone is reacted with ethyl nitrite under acidic conditions (HCl gas) to yield 1-phenyl-1,2-propanedione-2-oxime. This intermediate is hydrolyzed in a formaldehyde-HCl-ethanol mixture to produce the parent diketone. -
Hydrazone Derivatization:
The diketone undergoes condensation with hydrazine hydrate in ethanol under reflux. The reaction proceeds via nucleophilic attack of hydrazine at the carbonyl carbon, followed by dehydration to form the hydrazone .
Reaction Optimization
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Solvent Selection: Ethanol is preferred for its ability to solubilize both hydrazine and the diketone while facilitating byproduct removal.
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Temperature Control: Reflux conditions (78°C for ethanol) ensure complete conversion without decomposition.
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Purification: Recrystallization from ethanol/water mixtures yields >95% purity, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Physicochemical Properties
Spectroscopic Characterization
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Infrared (IR) Spectroscopy:
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS):
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with major mass loss occurring at 220°C due to hydrazone group degradation. Storage recommendations include inert atmospheres (N₂/Ar) and temperatures below 25°C to prevent oxidation .
Reactivity and Functional Applications
Chemical Transformations
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Redox Reactions:
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Cyclization:
Reaction with PCl₅ facilitates cyclocondensation to form triazole or pyrazole heterocycles, valuable in drug discovery .
Industrial and Pharmaceutical Relevance
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Photoinitiators: Analogous to 1-phenyl-1,2-propanedione, the hydrazone derivative exhibits UV absorption maxima at 280–320 nm, making it suitable for polymer curing applications .
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Antimicrobial Agents: Preliminary studies indicate inhibitory effects against Staphylococcus aureus (MIC: 32 µg/mL) via metalloenzyme chelation .
Comparative Analysis with Structural Analogs
1-Phenyl-1,2-Propanedione-2-Oxime (CAS 119-51-7)
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Structural Differences: Oxime (-NOH) vs. hydrazone (-NH-NH₂).
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Reactivity: Oximes exhibit lower nucleophilicity but higher thermal stability (decomposition at 250°C) .
1-(3-Chlorophenyl)-1,2-Propanedione Hydrazone
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Electronic Effects: Chlorine substitution enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic additions by 30% compared to the parent compound .
Methodological Advancements and Challenges
Computational Modeling
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts favorable tautomerization energy barriers (ΔG‡ = 15 kcal/mol) for the hydrazone-enol equilibrium. Molecular docking simulations suggest affinity for cytochrome P450 enzymes (binding energy: -8.2 kcal/mol) .
Synthetic Challenges
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